Methyl 4-[4-(3-oxo-3-pyrrolidin-1-ylpropyl)piperidin-1-yl]pentanoate
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Overview
Description
Methyl 4-[4-(3-oxo-3-pyrrolidin-1-ylpropyl)piperidin-1-yl]pentanoate is an organic compound that features a complex structure with both pyrrolidine and piperidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[4-(3-oxo-3-pyrrolidin-1-ylpropyl)piperidin-1-yl]pentanoate typically involves multi-step organic reactions. One common method includes the reaction of 4-piperidone with 3-pyrrolidin-1-ylpropylamine under controlled conditions to form the intermediate product. This intermediate is then esterified with methyl pentanoate to yield the final compound. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial-grade solvents, catalysts, and automated reaction systems to control temperature, pressure, and reaction time precisely.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[4-(3-oxo-3-pyrrolidin-1-ylpropyl)piperidin-1-yl]pentanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl 4-[4-(3-oxo-3-pyrrolidin-1-ylpropyl)piperidin-1-yl]pentanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 4-[4-(3-oxo-3-pyrrolidin-1-ylpropyl)piperidin-1-yl]pentanoate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to a biological response. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-oxo-3-(pyridin-4-yl)propanoate
- 1-Methyl-4-(3-oxo-3-pyrrolidin-1-ylpropyl)-1H-pyrrole-2-carboxylic acid
Uniqueness
Methyl 4-[4-(3-oxo-3-pyrrolidin-1-ylpropyl)piperidin-1-yl]pentanoate is unique due to its dual ring structure, which provides a distinct three-dimensional conformation. This structural feature can enhance its binding affinity and selectivity for certain biological targets, making it a valuable compound in drug discovery and development.
Properties
IUPAC Name |
methyl 4-[4-(3-oxo-3-pyrrolidin-1-ylpropyl)piperidin-1-yl]pentanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32N2O3/c1-15(5-8-18(22)23-2)19-13-9-16(10-14-19)6-7-17(21)20-11-3-4-12-20/h15-16H,3-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWXJGLPBOIVGLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)OC)N1CCC(CC1)CCC(=O)N2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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